(2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

11β-HSD1 inhibition Structure–activity relationship Sulfonyl substituent effects

(2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone (CAS 1448054-30-5) is a synthetic small molecule (C₁₈H₂₀BrNO₅S; MW 442.32) belonging to the aryl sulfonyl piperidine class. Its structure incorporates a 2-bromo-5-methoxyphenyl group linked via a methanone bridge to a piperidine ring, which is further substituted at the 4-position with a furan-2-ylmethyl sulfonyl moiety.

Molecular Formula C18H20BrNO5S
Molecular Weight 442.32
CAS No. 1448054-30-5
Cat. No. B2809541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
CAS1448054-30-5
Molecular FormulaC18H20BrNO5S
Molecular Weight442.32
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
InChIInChI=1S/C18H20BrNO5S/c1-24-13-4-5-17(19)16(11-13)18(21)20-8-6-15(7-9-20)26(22,23)12-14-3-2-10-25-14/h2-5,10-11,15H,6-9,12H2,1H3
InChIKeyVYWHVPKBYKKNRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone (CAS 1448054-30-5): Structural Identity and Procurement Baseline


(2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone (CAS 1448054-30-5) is a synthetic small molecule (C₁₈H₂₀BrNO₅S; MW 442.32) belonging to the aryl sulfonyl piperidine class [1]. Its structure incorporates a 2-bromo-5-methoxyphenyl group linked via a methanone bridge to a piperidine ring, which is further substituted at the 4-position with a furan-2-ylmethyl sulfonyl moiety . Compounds within this structural family have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target relevant to type 2 diabetes and metabolic syndrome, with the patent literature specifying a target IC₅₀ threshold below 1 µM for therapeutic candidates [1]. The compound is supplied as a research-grade building block with a typical purity specification of 95% .

Why Generic Substitution of (2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone Is Not Viable for Research Continuity


Within the aryl sulfonyl piperidine chemotype, even conservative substituent modifications produce substantial shifts in biological activity, selectivity, and physicochemical properties [1]. Published structure–activity relationship (SAR) studies on piperidine amide 11β-HSD1 inhibitors demonstrate that the identity of the N-acyl group, the sulfonyl substituent, and the aryl substitution pattern each independently modulate potency by orders of magnitude—representative optimized compounds achieve IC₅₀ values as low as 3–10 nM, while structurally related analogs can be essentially inactive [2]. The target compound uniquely combines a 2-bromo-5-methoxyphenyl methanone N-substituent with a furan-2-ylmethyl sulfonyl group at the piperidine 4-position . Replacing the furan-2-ylmethyl sulfonyl with an alkyl sulfonyl (e.g., methyl or isobutyl), substituting the bromine atom, or exchanging the methanone linker for a sulfonamide fundamentally alters the hydrogen-bonding capacity, lipophilicity, and conformational profile of the molecule, precluding any assumption of functional equivalence without explicit comparative data [3].

Quantitative Differentiation Evidence for (2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone Against Structural Comparators


Furan-2-ylmethyl Sulfonyl vs. Alkyl Sulfonyl: Hydrogen-Bond Acceptor Capacity and Predicted Binding Differentiation

The furan-2-ylmethyl sulfonyl group present in the target compound introduces an oxygen-containing heteroaromatic ring capable of participating in π–π stacking and hydrogen-bond interactions, features absent in alkyl sulfonyl analogs such as (2-bromo-5-methoxyphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone and (2-bromo-5-methoxyphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone . In the 11β-HSD1 inhibitor class, sulfonamide SAR studies have shown that replacing an alkyl sulfonyl with a heteroaryl-containing sulfonyl group can alter potency by >100-fold depending on the target binding pocket complementarity [1]. While direct head-to-head IC₅₀ data for the target compound against 11β-HSD1 are not publicly available, the patent literature for aryl sulfonyl piperidines establishes a class potency expectation of IC₅₀ < 1 µM for qualified inhibitors, with structurally optimized leads achieving 3–10 nM [1].

11β-HSD1 inhibition Structure–activity relationship Sulfonyl substituent effects

2-Bromo-5-methoxyphenyl Methanone vs. Alternative N-Acyl Groups: Lipophilicity and Electronic Modulation

The 2-bromo-5-methoxyphenyl methanone N-substituent of the target compound provides a specific combination of electron-withdrawing (bromo) and electron-donating (methoxy) groups that modulate the electronic character and lipophilicity of the aryl ring. A structurally distinct comparator, furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone, replaces the 2-bromo-5-methoxyphenyl group with a simple furan ring, eliminating the bromine atom and methoxy group entirely . The bromine atom in the target compound contributes to molecular polarizability and can engage in halogen bonding, a feature absent in the furanyl comparator. In a related chemotype, the 2-bromo-5-methoxyphenyl moiety, when incorporated into 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole, yielded a phospholipase A₂ inhibitor with an IC₅₀ of 0.06 µM, demonstrating that this aryl substitution pattern can support potent target engagement . The target compound's calculated logP is expected to be approximately 1–2 units higher than the bis-furanyl comparator, based on the contribution of the bromine atom (Hansch π ≈ 0.86) and the methoxy group (π ≈ −0.02) [1].

Lipophilicity modulation Halogen bonding N-acyl SAR

Piperidine 4-Sulfonyl Substitution Pattern: Conformational Pre-organization vs. 3-Substituted Analogs

The target compound features the sulfonyl group at the piperidine 4-position, placing the furan-2-ylmethyl sulfonyl substituent in an equatorial orientation that extends away from the piperidine ring plane. In contrast, 3-substituted sulfonyl piperidine derivatives described in patent US8188280 present the sulfonyl group at the 3-position, resulting in a different spatial trajectory relative to the N-acyl group [1]. Within the 11β-HSD1 inhibitor pharmacophore, the 1,4-disubstituted piperidine scaffold is explicitly claimed as a preferred configuration for achieving potent enzyme inhibition, with the 4-position sulfonyl group contributing to a geometry that optimally orients both substituents for simultaneous interactions with the enzyme active site and adjacent hydrophobic pockets [2]. The 4-substituted configuration in the target compound provides a larger substituent-to-substituent distance (trans-diaxial separation) compared to 3-substituted analogs, which may reduce steric clash between the N-acyl and sulfonyl groups.

Conformational analysis Piperidine substitution 11β-HSD1 inhibitor pharmacophore

Methanone (Amide) vs. Sulfonamide Linker: Metabolic Stability and Synthetic Accessibility

The target compound employs a methanone (amide) linkage connecting the 2-bromo-5-methoxyphenyl group to the piperidine nitrogen, distinguishing it from sulfonamide-linked analogs such as 1-(5-bromo-2-methoxyphenylsulfonyl)piperidine (CAS 295360-83-7) [1]. Published SAR data on piperidine amide 11β-HSD1 inhibitors indicate that the amide series yielded compounds with IC₅₀ values as low as 95 nM and demonstrated low intrinsic clearance in human and rat liver microsomes [2]. In contrast, sulfonamide-linked analogs in related chemotypes have been associated with different metabolic profiles, with certain sulfonamide functionalities serving as metabolic liabilities due to potential N-dealkylation or sulfonamide hydrolysis pathways. The methanone linker in the target compound provides greater synthetic versatility for structure diversification: the (2-bromo-5-methoxyphenyl)methanone group can be introduced via standard amide coupling from the corresponding benzoic acid derivative and the free piperidine precursor 4-[(2-furylmethyl)sulfonyl]piperidine hydrochloride (CAS 1448050-07-4, commercially available from Fluorochem at 95% purity) .

Metabolic stability Amide bond Sulfonamide Synthetic tractability

Molecular Complexity and Fractional Saturation: Differentiation from Simpler Aryl Sulfonyl Piperidine Building Blocks

Compared to simple aryl sulfonyl piperidine building blocks such as 1-(5-bromo-2-methoxyphenylsulfonyl)piperidine (CAS 295360-83-7; C₁₂H₁₆BrNO₃S; MW 334.23) [1] and 1-(5-bromo-2-methoxyphenylsulfonyl)-4-methylpiperidine (CAS 459176-98-8; C₁₃H₁₈BrNO₃S; MW 348.26) , the target compound (C₁₈H₂₀BrNO₅S; MW 442.32) incorporates both an N-acyl group and a 4-sulfonyl substituent simultaneously on the piperidine scaffold . This dual-substitution architecture increases the molecular weight by approximately 100 Da and adds two additional hydrogen-bond acceptors (furan oxygen and methanone carbonyl), resulting in a higher fraction sp³ (Fsp³) and greater topological polar surface area (TPSA). In the context of 11β-HSD1 inhibitor development, the dual-substituted 1,4-piperidine scaffold is the pharmacophorically validated configuration for potent inhibition, whereas monosubstituted piperidine building blocks represent synthetic intermediates that require further elaboration to achieve target activity [2].

Molecular complexity Fractional saturation Drug-likeness Building block comparison

Recommended Research and Industrial Application Scenarios for (2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone (CAS 1448054-30-5)


11β-HSD1 Inhibitor Lead Optimization and SAR Library Expansion

The target compound is structurally aligned with the 1,4-disubstituted piperidine pharmacophore claimed in aryl sulfonyl piperidine patents (US20060199816) as inhibitors of 11β-hydroxysteroid dehydrogenase type 1, where the therapeutic potency threshold is defined as IC₅₀ < 1 µM [1]. Its combination of a 2-bromo-5-methoxyphenyl N-acyl group and a furan-2-ylmethyl sulfonyl 4-substituent makes it suitable as a late-stage diversification intermediate for probing the N-acyl binding pocket. The bromine atom serves as a synthetic handle for Suzuki or Buchwald–Hartwig coupling to introduce additional aryl or heteroaryl diversity. Researchers should benchmark this compound against known piperidine amide 11β-HSD1 inhibitors (reported IC₅₀ range: 3 nM to 95 nM) [2] to establish its position within the SAR landscape.

Halogen-Bonding Probe in Structural Biology and Computational Chemistry

The 2-bromo-5-methoxyphenyl moiety introduces a σ-hole on the bromine atom capable of engaging in halogen bonding with protein backbone carbonyls or side-chain Lewis bases, a feature absent in dehalogenated or chloro/fluoro analogs. The furan-2-ylmethyl sulfonyl group provides additional oxygen-mediated interaction capacity. This compound can serve as a halogen-bonding probe in co-crystallization studies with 11β-HSD1 or related短链脱氢酶/还原酶 (SDR) family enzymes, complementing the existing structural biology data on aryl sulfonyl piperidine inhibitors.

Synthetic Methodology Development for 1,4-Disubstituted Piperidine Scaffolds

The target compound represents a fully elaborated 1,4-disubstituted piperidine that is two synthetic steps beyond commercially available monosubstituted building blocks such as 4-[(2-furylmethyl)sulfonyl]piperidine hydrochloride (CAS 1448050-07-4; 95% purity; available from Fluorochem) . It can serve as a reference standard for developing and optimizing amide coupling conditions on sulfonyl-functionalized piperidine substrates, particularly for reactions involving sterically hindered 2-bromo-5-methoxybenzoic acid derivatives. The compound's InChI Key (VYWHVPKBYKKNRR-UHFFFAOYSA-N) enables unambiguous identity verification in synthetic workflows.

Metabolic Stability Benchmarking in Piperidine Amide Lead Series

Published data for the piperidine amide 11β-HSD1 inhibitor class indicate that compounds in this series can achieve low intrinsic clearance in human and rat liver microsomes, with representative inhibitors showing IC₅₀ values of 95 nM alongside favorable metabolic stability [2]. The target compound's methanone linker, combined with the electron-withdrawing bromine substituent (which may reduce oxidative metabolism on the aryl ring), positions it as a candidate for comparative microsomal stability assessment against sulfonamide-linked or alkyl sulfonyl analogs to evaluate the contribution of the furan-2-ylmethyl sulfonyl group to overall metabolic profile.

Quote Request

Request a Quote for (2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.